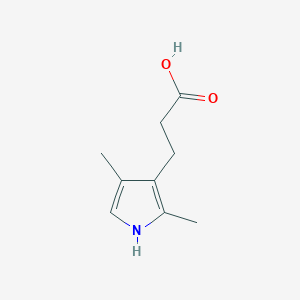

3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

Description

Properties

IUPAC Name |

3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10-7(2)8(6)3-4-9(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGABBLUUSFKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363701 | |

| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54474-50-9 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54474-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-propanoic acid, 2,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid chemical properties

An In-depth Technical Guide to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and medicinal chemistry applications of this compound. This molecule represents a versatile heterocyclic building block, combining the functionalities of a carboxylic acid and a sterically defined, electron-rich pyrrole core. Its structure is a key scaffold in the development of targeted therapeutics, most notably as a precursor to potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound in modern synthetic and pharmaceutical chemistry.

The Pyrrole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, arising from the delocalization of the nitrogen lone pair into the aromatic system, render it a weak base but a nucleophilic substrate for various chemical transformations.[1] The incorporation of the pyrrole motif into molecular design has led to numerous marketed drugs with activities spanning antipsychotic, anticancer, anti-inflammatory, and cholesterol-reducing applications.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a compound's steric and electronic profile, enabling precise interactions with biological targets. The subject of this guide, this compound, exemplifies this principle, offering multiple points for chemical modification and serving as a crucial intermediate in the synthesis of complex, biologically active molecules.[2][3]

Core Chemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. This section details the core identifiers and physicochemical characteristics of this compound.

Compound Identification

Proper identification is the first step in a self-validating experimental workflow. The key registry numbers and molecular formulas are summarized below.

| Parameter | Value | Reference |

| CAS Number | 54474-50-9 | [4] |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| PubChem CID | 1512519 | [4] |

| MDL Number | MFCD02684431 | [4] |

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic signature of a compound dictate its handling, purification, and characterization.

| Property | Value / Description | Reference |

| Boiling Point | 332.8°C (Predicted) | [3] |

| Purity | Commercially available at ≥97% | N/A |

| Storage | Store at room temperature in a dry environment. | [3] |

| Appearance | Typically an off-white to brown solid. | N/A |

Spectroscopic Analysis:

While specific spectral data requires direct experimental acquisition, the expected spectroscopic characteristics can be expertly inferred from the molecular structure and data from analogous compounds.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Pyrrole N-H: A broad singlet typically appearing downfield (> 8.0 ppm).

-

Pyrrole C-H: A singlet for the lone proton at the 5-position, expected around 6.0-6.5 ppm.

-

Propanoic Acid Chain: Two distinct triplets for the -CH₂-CH₂-COOH group, likely in the 2.4-2.8 ppm range.

-

Methyl Groups: Two sharp singlets for the C2-CH₃ and C4-CH₃ groups, expected in the 1.8-2.2 ppm range.

-

Carboxylic Acid O-H: A very broad singlet, often far downfield (> 10.0 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the nine unique carbon environments.

-

Carbonyl Carbon: The C=O of the carboxylic acid will be the most downfield signal, typically > 170 ppm.

-

Pyrrole Ring Carbons: Four signals are expected in the aromatic region (~105-135 ppm).

-

Propanoic Acid Carbons: Two signals for the methylene carbons (~20-35 ppm).

-

Methyl Carbons: Two signals for the methyl groups, typically upfield (~10-15 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp, strong C=O stretch from the carboxylic acid carbonyl, typically ~1700 cm⁻¹.

-

An N-H stretch from the pyrrole ring, appearing around 3300-3400 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

Synthesis and Purification

The synthesis of substituted pyrroles is a classic endeavor in organic chemistry. The structure of this compound lends itself well to construction via the Knorr pyrrole synthesis, a robust and widely used method.[7][8]

Retrosynthetic Rationale

The core principle of the Knorr synthesis is the condensation of an α-aminoketone with a β-ketoester (or a related active methylene compound).[9][10] Our target molecule can be disconnected to reveal logical starting materials for such a synthesis. The propanoic acid side chain is best installed via a precursor, such as a cyanoethyl or an ester group, which can be hydrolyzed in a final step. A plausible retrosynthesis involves the Knorr condensation of 3-oxopentanenitrile with an α-aminoketone derived from 2,3-butanedione, followed by hydrolysis of the nitrile.

Representative Experimental Protocol: Knorr-Type Synthesis

This protocol is a representative, field-proven workflow based on established Knorr synthesis principles.[7][8] It is designed as a self-validating system where successful isolation of the intermediate validates the initial condensation.

Step 1: Synthesis of Ethyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate (Intermediate)

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl 4-acetyl-5-oxohexanoate (1.0 equiv.) in glacial acetic acid (5 parts by volume).

-

In Situ Amine Formation: Cool the solution to 10-15°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equiv.) in water while maintaining the temperature below 20°C to form the α-oximino ketone.

-

Reductive Condensation: To this solution, add 3-aminopentane-2,4-dione (1.0 equiv.) followed by the portion-wise addition of activated zinc dust (2.5 equiv.) over 30 minutes, ensuring the temperature does not exceed 40°C. Causality: The zinc reduces the oxime in situ to the highly reactive α-aminoketone, which immediately condenses with the second ketoester to prevent self-condensation.[7][10]

-

Reaction Completion & Work-up: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of starting materials. Pour the reaction mixture over ice water and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Saponification to this compound

-

Hydrolysis: Dissolve the crude ester intermediate from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide (2.0 equiv.) and reflux the mixture for 2-4 hours.

-

Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and acidify to pH 3-4 with 2M hydrochloric acid, causing the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound.

Purification and Verification Workflow

A standard purification workflow is essential for obtaining material of high purity suitable for drug development applications.

Caption: Standard workflow for purification and analytical verification.

Chemical Reactivity and Derivatization Potential

The title compound possesses two key reactive handles: the carboxylic acid and the C5 position of the pyrrole ring. This dual reactivity makes it a valuable synthon for building molecular complexity.

Reactions at the Carboxylic Acid Moiety

The propanoic acid side chain offers a reliable point for conjugation. Standard coupling reactions can be employed to generate a library of derivatives.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.

-

Amidation: Amide bond formation with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) is highly efficient. This is a common strategy for linking the pyrrole core to other pharmacophores.

Reactions Involving the Pyrrole Ring

The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The C5 position (alpha to the nitrogen) is the most nucleophilic and sterically accessible site.

-

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide introduces a formyl (-CHO) group at the C5 position. This aldehyde can then be used in subsequent reactions like reductive amination or Wittig reactions.

-

Aldol-type Condensation: The C5 position can be deprotonated with a strong base and act as a nucleophile, or more commonly, the activated C5-H can participate in acid-catalyzed condensations with aldehydes and ketones. This specific reaction is critical in the synthesis of the anticancer agent Orantinib, where the pyrrole condenses with isatin.[11]

The derivatization potential is summarized in the following diagram:

References

- 1. [PDF] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Semantic Scholar [semanticscholar.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. americanelements.com [americanelements.com]

- 5. orgchemres.org [orgchemres.org]

- 6. mdpi.com [mdpi.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (CAS: 54474-50-9): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. Within this important class of heterocycles, 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid stands out as a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in drug development, with a particular focus on its role as a key intermediate in the synthesis of targeted cancer therapies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 54474-50-9 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Melting Point | 140-141 °C | [5] |

| Boiling Point | 332.8±37.0 °C (Predicted) | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrrole ring, the propanoic acid chain's methylene protons, and the pyrrole ring protons. The NH proton of the pyrrole will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will reveal signals for the methyl carbons, the methylene carbons of the propanoic acid chain, the pyrrole ring carbons, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the pyrrole ring, C-H stretching of the alkyl groups, and a strong C=O stretching band for the carboxylic acid.

Synthesis of this compound: A Proposed Methodology

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core.[6][9] The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two of the most prominent methods.[9][10] Based on these classical reactions, a plausible and efficient synthesis for this compound can be devised.

Proposed Synthetic Pathway: A Modified Knorr Pyrrole Synthesis

The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[9] A likely synthetic route to the target molecule would involve the reaction of an appropriate α-amino-ketone with a β-ketoester containing the propanoic acid side chain.

Caption: Proposed Knorr synthesis pathway.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established Knorr synthesis procedures for analogous compounds.[11]

-

Preparation of the α-aminoketone: This reactive intermediate is often prepared in situ to prevent self-condensation.

-

Condensation Reaction: The α-aminoketone is reacted with a suitable β-ketoester, such as ethyl 2-acetyl-5-oxohexanoate, in a solvent like acetic acid.

-

Cyclization and Aromatization: The reaction mixture is heated to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Development: A Gateway to Targeted Therapies

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the realm of oncology.[1][12]

Case Study: Sunitinib (Sutent®) - A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[13] The molecular structure of Sunitinib features a substituted pyrrole core, and a key intermediate in its synthesis is a derivative of this compound.[14][15]

Specifically, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close derivative of the topic compound, is a crucial building block in the synthesis of Sunitinib.[14] This underscores the importance of the 2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid scaffold in the development of modern targeted cancer therapies.

Caption: Role as an intermediate in Sunitinib synthesis.

The structural motif provided by this pyrrole derivative is critical for the binding of Sunitinib to the ATP-binding pocket of various tyrosine kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth and angiogenesis.[1][5][10][12]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

Conclusion: A Building Block of Significant Potential

This compound is more than just a chemical compound; it is a key that unlocks the synthesis of potentially life-saving therapeutics. Its structural features, combined with the rich chemistry of the pyrrole ring, make it an indispensable tool for medicinal chemists. The established role of its derivatives in the synthesis of targeted cancer therapies like Sunitinib highlights its significance and points towards its continued importance in the future of drug discovery and development. As researchers continue to explore the vast chemical space of pyrrole-containing molecules, the demand for versatile and well-characterized building blocks like this compound is certain to grow.

References

- 1. sci-hub.box [sci-hub.box]

- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound [myskinrecipes.com]

- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemres.org [orgchemres.org]

- 7. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2,4-dimethyl-3-pyrrolepropionic acid

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 2,4-dimethyl-3-pyrrolepropionic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple data reporting. It delves into the causality behind experimental choices, integrating multi-spectroscopic data into a cohesive, self-validating structural proof. The protocols and interpretations herein are grounded in established principles of organic spectroscopy and are designed to serve as a robust framework for the characterization of substituted pyrrolic compounds.

Foundational Assessment: The Molecular Blueprint

Before any advanced spectroscopic analysis, a foundational assessment of the target molecule's basic physicochemical properties is essential. This initial data provides the fundamental constraints for all subsequent interpretations. For our target compound, 2,4-dimethyl-3-pyrrolepropionic acid, these properties define the molecular puzzle we aim to solve.

| Property | Value | Source |

| IUPAC Name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | 54474-50-9 | [2] |

This initial dataset confirms we are searching for an isomer of C₉H₁₃NO₂. The structure elucidation process will systematically place each atom according to the evidence gathered from the spectroscopic techniques detailed below.

The Analytical Strategy: A Multi-Pronged Spectroscopic Approach

The unambiguous determination of a molecule's structure is rarely achieved with a single technique. A synergistic approach employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy is the gold standard. Each technique provides a unique piece of the structural puzzle:

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition, along with fragmentation data that reveals the nature of substructures.

-

Nuclear Magnetic Resonance (NMR): Maps the complete carbon-hydrogen framework, establishing atom connectivity and stereochemistry. It is the cornerstone of structure elucidation.

-

Infrared (IR) Spectroscopy: Rapidly identifies the presence of key functional groups, corroborating findings from MS and NMR.

The workflow below illustrates the logical progression from initial sample analysis to the final, confirmed structure.

References

Spectroscopic data for 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing pyrrole-based compounds. This document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this molecule.

Introduction to this compound

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including natural products and pharmaceuticals. The substituents on the pyrrole ring, a propanoic acid chain and two methyl groups, significantly influence its chemical and physical properties, making a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide will provide the foundational spectroscopic data and interpretation necessary for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the protons of the methyl groups, the propanoic acid chain, the pyrrole ring, and the N-H proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.5 - 8.5 | broad singlet | 1H |

| Pyrrole-H | ~5.8 | singlet | 1H |

| -CH₂- (propanoic acid) | ~2.8 | triplet | 2H |

| -CH₂- (propanoic acid) | ~2.5 | triplet | 2H |

| Pyrrole-CH₃ | ~2.2 | singlet | 3H |

| Pyrrole-CH₃ | ~2.1 | singlet | 3H |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

Diagram: ¹H NMR Workflow

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required compared to ¹H NMR.

-

Instrument Setup: Performed on the same NMR spectrometer as ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 185 |

| Pyrrole C (quaternary) | 125 - 135 |

| Pyrrole C (quaternary) | 120 - 130 |

| Pyrrole C-H | 105 - 115 |

| Pyrrole C (quaternary) | 110 - 120 |

| -CH₂- (propanoic acid) | 30 - 40 |

| -CH₂- (propanoic acid) | 20 - 30 |

| Pyrrole-CH₃ | 10 - 15 |

| Pyrrole-CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Analysis: The positions (wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (sp³ ) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (pyrrole ring) | 1550 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Diagram: IR Spectroscopy Workflow

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is chosen. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like carboxylic acids and is commonly used with LC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C₁₀H₁₅NO₂

-

Exact Mass: 181.1103

-

Observed Ions:

-

Positive Ion Mode: [M+H]⁺ at m/z 182.1176

-

Negative Ion Mode: [M-H]⁻ at m/z 180.1030

-

-

Key Fragmentation: Loss of the carboxylic acid group (-COOH, 45 Da) would be a prominent fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and structural verification of this compound. The combination of ¹H and ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, allows for the unambiguous assignment of the compound's structure. The experimental protocols outlined herein represent standard, robust methods for acquiring high-quality spectroscopic data for this and similar pyrrole derivatives.

Physical and chemical properties of pyrrole-3-propanoic acid derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrrole-3-Propanoic Acid Derivatives

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in a vast array of natural products and synthetic drugs.[1][2] From the essential porphyrin ring in hemoglobin to blockbuster drugs like atorvastatin (Lipitor) and the anti-inflammatory agent tolmetin, the pyrrole moiety is integral to biological function and therapeutic intervention.[3][4]

This guide focuses specifically on derivatives of pyrrole-3-propanoic acid , a substructure that combines the aromatic, electron-rich pyrrole core with a flexible carboxylic acid side chain. This combination is particularly compelling for drug development professionals. The propanoic acid group provides a crucial handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets, like salt bridges with basic amino acid residues in an active site. Understanding the interplay between the pyrrole core and the propanoic acid side chain is paramount for designing novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

This document provides a field-proven perspective on the physical and chemical properties of these derivatives, the rationale behind their synthesis and analysis, and their application in modern drug development programs.

Part 1: Physicochemical Properties and Structural Attributes

The physical properties of a drug candidate are critical determinants of its behavior in biological systems. For pyrrole-3-propanoic acid derivatives, key parameters are governed by the aromatic ring, the carboxylic acid function, and the nature of other substituents.

Acidity, Basicity, and Solubility

The pyrrole ring itself exhibits both weak acidic and weak basic properties. The N-H proton is moderately acidic, with a pKa of approximately 17.5, a consequence of the aromatic stabilization of the resulting pyrrolide anion.[5][6] Conversely, the ring is a very weak base, with the conjugate acid having a pKa of -3.8, because protonation disrupts the aromatic sextet.[5][7]

The introduction of the propanoic acid side chain, however, dominates the acid-base profile of the molecule. The carboxylic acid moiety typically has a pKa in the range of 4-5, similar to other aliphatic carboxylic acids. This makes the overall molecule acidic and ensures significant water solubility, especially at physiological pH (7.4), where the carboxyl group will be deprotonated to the carboxylate.[8][9]

Causality in Experimental Design: The pKa of the carboxylic acid is a critical parameter to consider during drug design. It dictates the charge state of the molecule, which in turn influences its ability to cross cell membranes (where the neutral form is favored) and its solubility in aqueous environments like blood plasma (where the ionized form is favored).[9] This property is routinely manipulated by medicinal chemists through the synthesis of ester prodrugs, which are neutral and more lipophilic, to enhance oral absorption. These esters are later hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.

| Property | Pyrrole | Pyrrole-3-carboxylic acid | 3-(1H-Pyrrol-3-yl)propanoic acid | Rationale for Change |

| Molecular Formula | C₄H₅N | C₅H₅NO₂ | C₇H₉NO₂ | Addition of substituent groups. |

| Molecular Weight | 67.09 g/mol [5] | 111.10 g/mol [10] | 139.15 g/mol [11] | Increased mass from added atoms. |

| Appearance | Colorless volatile liquid[5] | White to light orange powder[8] | Data not widely available; expected to be a solid. | The carboxylic acid group increases intermolecular forces (hydrogen bonding), favoring a solid state. |

| Boiling Point | 129-131 °C[5] | N/A (decomposes) | N/A (decomposes) | Strong hydrogen bonding in carboxylic acids leads to high melting points and decomposition before boiling. |

| N-H Acidity (pKa) | ~17.5[5] | ~17 (estimated) | ~17 (estimated) | The propanoic acid group has a minimal electronic effect on the distal N-H bond. |

| Carboxylic Acid (pKa) | N/A | ~4.45[8] | ~4.5-5.0 (estimated) | The electron-rich pyrrole ring has a slight influence on the acidity of the directly attached carboxyl group. The extra methylene groups in the propanoic acid insulate the carboxyl group from the ring's electronic effects. |

| Solubility in Water | Sparingly soluble[12] | Soluble[8] | Soluble | The polar carboxylic acid group dramatically increases water solubility through hydrogen bonding.[9] |

Spectroscopic Characterization

Confirming the structure of synthesized pyrrole-3-propanoic acid derivatives relies on a combination of standard analytical techniques.

-

¹H NMR Spectroscopy: The pyrrole ring protons typically appear in the aromatic region (δ 6.0-7.0 ppm). The propanoic acid side chain will show characteristic aliphatic signals, often two triplets corresponding to the -CH₂-CH₂-COOH system. The N-H proton is often a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.[5][13]

-

¹³C NMR Spectroscopy: Pyrrole ring carbons resonate around δ 100-130 ppm. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield (δ > 170 ppm).[14]

-

Infrared (IR) Spectroscopy: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong C=O stretching peak will be observed around 1700 cm⁻¹. The N-H stretch of the pyrrole ring typically appears as a sharp peak around 3300-3500 cm⁻¹.[14]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. The presence of the carboxylic acid often leads to a characteristic loss of 45 Da (-COOH).[15][16]

Part 2: Chemical Properties and Reactivity

The chemical reactivity of pyrrole-3-propanoic acid derivatives is a tale of two functionalities: the aromatic pyrrole ring and the aliphatic carboxylic acid side chain.

Aromaticity and Electrophilic Substitution of the Pyrrole Ring

Pyrrole is an electron-rich aromatic heterocycle.[17] The nitrogen atom's lone pair of electrons participates in the π-system, creating an aromatic sextet that satisfies Hückel's rule.[18][19] This delocalization of electrons makes the pyrrole ring significantly more reactive towards electrophilic aromatic substitution than benzene.[19]

Resonance structures show that electron density is highest at the C2 and C5 positions (α-carbons).[19] Consequently, electrophilic attack occurs preferentially at these positions because the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance.[12]

Field Insight: The propanoic acid substituent at the C3 position is a weakly deactivating, meta-directing group in the context of classical benzene chemistry. However, in the highly activated pyrrole system, its electronic effect is often overridden by the inherent reactivity of the ring. Electrophilic substitution on a 3-substituted pyrrole will still strongly favor the C5 and C2 positions. This predictable reactivity is a cornerstone of synthetic strategy.

Common Electrophilic Substitution Reactions:

-

Halogenation: Occurs readily, often without a Lewis acid catalyst.

-

Nitration: Requires mild conditions (e.g., nitric acid in acetic anhydride) to avoid polymerization and oxidation of the sensitive ring.[12]

-

Sulfonation: Typically performed using a pyridine-SO₃ complex to avoid the harsh acidity of fuming sulfuric acid.[12][20]

-

Vilsmeier-Haack Reaction: A mild method to introduce a formyl group (an aldehyde) onto the ring, usually at the C2 or C5 position, using phosphoryl chloride and dimethylformamide (DMF).

-

Friedel-Crafts Acylation: Can be performed under mild conditions, often with acetic anhydride, to introduce an acetyl group.[12]

Caution: The pyrrole ring is unstable in strongly acidic conditions and can readily polymerize.[19] Therefore, reaction conditions must be carefully chosen to be non-acidic or only mildly acidic.

Reactions of the Propanoic Acid Side Chain

The propanoic acid group undergoes reactions typical of carboxylic acids, providing a versatile handle for derivatization.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester. This is a common strategy for creating prodrugs to improve lipophilicity and oral bioavailability.

-

Amidation: Reaction with an amine using a peptide coupling agent (e.g., EDC, HATU) forms an amide bond. This is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing a wide variety of substituents.

Part 3: Synthesis and Methodologies

The synthesis of pyrrole-3-propanoic acid derivatives often involves constructing the pyrrole ring with the side chain precursor already in place. The Hantzsch pyrrole synthesis is a classic and adaptable method for this purpose.[21][22]

Experimental Protocol: One-Step Continuous Flow Synthesis of a Pyrrole-3-Carboxylic Acid Derivative

This protocol is adapted from a modern, efficient flow chemistry approach that leverages the reaction's own by-product for a subsequent step, demonstrating both expertise and trustworthiness in methodology.[21][22] The use of a tert-butyl ester is a key strategic choice, as it can be cleaved under acidic conditions generated in situ.

Objective: To synthesize a substituted pyrrole-3-carboxylic acid in a single, continuous process.

Materials:

-

tert-Butyl acetoacetate (β-ketoester)

-

Primary amine (e.g., benzylamine)

-

α-Bromoketone (e.g., 2-bromoacetophenone)

-

Solvent (e.g., acetonitrile)

-

Microreactor system with temperature control and back-pressure regulation

Methodology:

-

Stream Preparation: Prepare three separate stock solutions in acetonitrile:

-

Solution A: tert-Butyl acetoacetate (1.0 M)

-

Solution B: Primary amine (1.0 M)

-

Solution C: α-Bromoketone (1.0 M)

-

-

System Setup:

-

Use a microreactor setup where three syringe pumps can feed the three solutions into a mixing junction.

-

The output of the mixer should lead into a heated reactor coil (e.g., 10 mL volume, maintained at 80-100 °C).

-

A back-pressure regulator (e.g., 100 psi) should be placed after the reactor coil to ensure the solvent remains in the liquid phase at elevated temperatures.

-

-

Reaction Execution (Flow):

-

Pump Solutions A, B, and C at equal flow rates (e.g., 0.1 mL/min each) into the mixing junction.

-

Causality: Pumping at equal rates ensures stoichiometric mixing. The heated reactor coil provides the activation energy for the Hantzsch condensation and cyclization.

-

As the reaction proceeds through the coil, the condensation of the ketoester and amine, followed by cyclization with the bromoketone, occurs. A key by-product of this reaction is hydrobromic acid (HBr).[21]

-

Self-Validating Step: This generated HBr acts as the catalyst for the in situ acidic hydrolysis of the tert-butyl ester group to the desired carboxylic acid. This elegant design avoids a separate, harsh deprotection step.[22]

-

-

Work-up and Purification:

-

Collect the output from the reactor system.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by standard methods such as recrystallization or column chromatography to yield the pure pyrrole-3-carboxylic acid derivative.

-

Part 4: Applications in Drug Development and Medicinal Chemistry

The pyrrole-3-propanoic acid scaffold and its close relatives are found in several important therapeutic agents. The combination of a lipophilic aromatic ring and a polar acidic chain provides a balanced profile for interacting with biological targets and achieving favorable pharmacokinetic properties.[3]

-

Anti-inflammatory Drugs: Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), is a pyrrole-2-acetic acid derivative. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[4][23] The carboxylic acid is essential for binding to the active site of COX.

-

Lipid-Lowering Agents: Atorvastatin (Lipitor) is one of the best-selling drugs of all time. It contains a complex, highly substituted pyrrole core. While not a simple propanoic acid, it features a dihydroxy heptanoic acid side chain that mimics the natural substrate of HMG-CoA reductase, the enzyme it inhibits to lower cholesterol synthesis.[21][22]

-

Anticancer and Kinase Inhibitors: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4][13] Its pyrrole ring is a key part of the pharmacophore that docks into the ATP-binding pocket of various kinases.

Structure-Activity Relationship (SAR) Insights: The pyrrole-3-propanoic acid framework allows for systematic modification at several key positions to optimize biological activity:

-

N1-Position: Substitution on the pyrrole nitrogen can modulate lipophilicity and introduce vectors to explore new binding pockets.

-

C2, C4, C5-Positions: Introducing substituents on the other ring carbons can enhance potency, improve selectivity, or block metabolic pathways.

-

Propanoic Acid Chain: The carboxylic acid can be converted to amides or esters to fine-tune interactions with the target protein and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[24]

Conclusion

Pyrrole-3-propanoic acid derivatives represent a class of compounds with immense value for researchers in drug discovery. Their chemical properties are defined by the dual nature of a highly reactive, electron-rich aromatic core and a versatile carboxylic acid side chain. This combination provides a robust platform for designing molecules with tailored physicochemical and biological properties. A thorough understanding of the principles of reactivity, synthesis, and analysis outlined in this guide is essential for any scientist aiming to unlock the full therapeutic potential of this privileged scaffold.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon... | Study Prep in Pearson+ [pearson.com]

- 7. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 8. Pyrrole-3-carboxylic acid CAS#: 931-03-3 [m.chemicalbook.com]

- 9. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(1H-Pyrrol-3-yl)-propionic acid | C7H9NO2 | CID 22135411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uop.edu.pk [uop.edu.pk]

- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 18. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 20. Pyrrole | PDF [slideshare.net]

- 21. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

An In-depth Exploration of the Synthesis, Characterization, and Significance of a Crucial Intermediate in Modern Drug Discovery

Introduction: The Unsung Hero of Targeted Therapy

In the landscape of modern medicinal chemistry, the journey from a simple organic molecule to a life-saving therapeutic is often long and intricate. While the final drug molecule rightfully garners much of the attention, the pivotal intermediates—the molecular scaffolding upon which the final active pharmaceutical ingredient is built—are the unsung heroes of this process. One such crucial building block is 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid. Though not a therapeutic agent in itself, its "discovery" and the development of its synthesis have been instrumental in the creation of targeted cancer therapies. This technical guide provides a comprehensive overview of the synthesis, characterization, and critical role of this important pyrrole derivative for researchers, scientists, and drug development professionals.

The significance of this compound is intrinsically linked to the development of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] This pyrrole derivative constitutes a core structural fragment of the Sunitinib molecule, highlighting the importance of efficient and scalable synthetic routes to this key intermediate.

Retrosynthetic Analysis and Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is a testament to classic organic chemistry principles, primarily revolving around the robust and versatile Knorr pyrrole synthesis and subsequent functional group manipulations. A logical retrosynthetic analysis reveals a pathway originating from readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The chosen synthetic strategy hinges on the initial construction of a polysubstituted pyrrole ring, followed by selective de-functionalization to yield the desired product. This approach offers a high degree of control over the substitution pattern of the pyrrole core.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of this compound, grounded in established chemical literature.

Part 1: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

The cornerstone of this synthesis is the Knorr pyrrole synthesis, a reliable method for constructing pyrrole rings from α-amino-ketones and β-ketoesters.[3] In this variation, two equivalents of ethyl acetoacetate are utilized, with one being converted in situ to its α-amino derivative.

Protocol:

-

Nitrosation: In a well-ventilated fume hood, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5°C.

-

Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours until the formation of ethyl 2-oximinoacetoacetate is complete.

-

Reduction and Condensation: To the same reaction vessel, add the second equivalent of ethyl acetoacetate.

-

Gradually add zinc dust in small portions with vigorous stirring. The reaction is exothermic, and the temperature should be controlled to maintain it between 40-50°C. The zinc reduces the oxime to the corresponding amine in situ.

-

The newly formed α-amino-β-ketoester immediately condenses with the second molecule of ethyl acetoacetate.

-

After the addition of zinc is complete, heat the reaction mixture to 80-90°C for 1-2 hours to drive the cyclization and dehydration to completion.

-

Work-up and Purification: Pour the hot reaction mixture into a large volume of cold water. The crude diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.

Causality of Experimental Choices:

-

The use of zinc and acetic acid provides a reducing environment for the in situ formation of the α-aminoketone from the oxime, which is unstable and prone to self-condensation if isolated.[3]

-

The reaction is heated after the initial condensation to facilitate the cyclization and subsequent dehydration to form the aromatic pyrrole ring.

Caption: Workflow for the Knorr synthesis of the pyrrole precursor.

Part 2: Selective Hydrolysis and Decarboxylation

With the robust pyrrole core constructed, the next critical steps involve the selective removal of the ester groups and a carboxyl group to arrive at the target molecule.

Protocol:

-

Saponification: Suspend diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in a solution of potassium hydroxide (2 equivalents) in ethanol/water.

-

Reflux the mixture for 2-3 hours until the hydrolysis of both ester groups is complete, as monitored by thin-layer chromatography (TLC).

-

Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is approximately 3-4. The diacid, 4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, will precipitate.

-

Collect the solid by filtration and wash with cold water.

-

Decarboxylation: The decarboxylation of the 2-carboxyl group of the pyrrole is achieved by heating the diacid.[4][5][6] This can be done thermally in a high-boiling solvent or, in some improved procedures, solvent-free.[3] Heat the diacid to its melting point (or slightly above) until the evolution of carbon dioxide ceases.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Causality of Experimental Choices:

-

The hydrolysis is performed under basic conditions to saponify the ethyl esters to their corresponding carboxylate salts.

-

The decarboxylation preferentially occurs at the C2 position of the pyrrole ring. This is because the protonation of the pyrrole ring at this position creates a good leaving group for the elimination of carbon dioxide.[4][5][6] The electron-donating nature of the pyrrole ring facilitates this process.[7]

Characterization and Data

The identity and purity of this compound are confirmed through a combination of spectroscopic methods and physical property measurements.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 54474-50-9[8][9] |

| Molecular Formula | C₉H₁₃NO₂[8] |

| Molecular Weight | 167.21 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not consistently available in public sources |

| Boiling Point | 332.8°C (Predicted)[8] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrrole ring, the methylene protons of the propanoic acid side chain, a single proton on the pyrrole ring, and a broad singlet for the carboxylic acid proton. The NH proton of the pyrrole ring will also be present, often as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the two methylene carbons of the side chain, the four carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for the C-H and N-H stretches of the pyrrole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Sunitinib.[1][2] The propanoic acid side chain provides a handle for amidation to introduce the diethylaminoethyl side chain, which is crucial for the drug's pharmacokinetic properties and its interaction with the target kinases.

Caption: Role in the synthesis of Sunitinib.

Conclusion: A Foundation for Innovation

The discovery and optimization of the synthesis of this compound represent a critical, yet often overlooked, aspect of pharmaceutical innovation. This seemingly simple molecule, born from the principles of classical organic synthesis, serves as a testament to the importance of robust and scalable chemical processes in the development of life-saving medicines. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and properties of such key intermediates is not merely an academic exercise but a fundamental prerequisite for the successful creation of the next generation of targeted therapies.

References

- 1. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound [myskinrecipes.com]

- 9. americanelements.com [americanelements.com]

A Technical Guide to 3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will detail its core molecular properties, explore its current and potential applications in drug development—particularly as an intermediate for pharmaceuticals targeting a range of diseases—and outline a validated, logical workflow for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Molecular Profile

This compound is a substituted pyrrole derivative featuring a propanoic acid side chain. This unique combination of a functionalized aromatic heterocycle and a carboxylic acid moiety makes it a valuable intermediate in organic synthesis.

The fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| CAS Number | 54474-50-9 | [1] |

| MDL Number | MFCD02684431 | [2] |

| Physical Form | Solid (Typical) | N/A |

| Boiling Point | 332.8°C (Predicted) | [2] |

| Purity (Commercial) | ≥97% | [1][2] |

| Storage Conditions | Room temperature, dry environment | [1][2] |

Significance and Applications in Research & Development

The structural features of this compound make it a strategic component in the design of complex molecules, particularly in the pharmaceutical sector.

Pharmaceutical Intermediate and Bioactive Scaffold

This compound serves as a critical intermediate for a variety of biologically active molecules.[2][4] The pyrrole core is a well-established pharmacophore found in numerous drugs and natural products. The propanoic acid tail provides a versatile handle for further chemical modification, such as amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex drug candidates.

Its potential applications are diverse and include the development of novel therapeutics for:

-

Inflammation and CNS Disorders: The pyrrole scaffold is integral to molecules designed to target inflammatory pathways and central nervous system disorders.[2][4]

-

Metabolic Diseases: It is also explored in the synthesis of agents for metabolic conditions.[2][4]

-

Oncology: Pyrrole derivatives have been successfully developed as anticancer agents. For instance, the scaffold is related to compounds like Orantinib, an ATP-competitive inhibitor of tyrosine kinase activity, demonstrating the utility of this chemical class in oncology research.[5][6]

Protein Degrader Building Block

The compound is classified as a "Protein Degrader Building Block".[1] This positions it as a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, this moiety could function as part of the linker or be modified to bind to a target protein, showcasing its relevance in cutting-edge drug discovery paradigms.

Materials Science

Beyond pharmaceuticals, the dual functionality of an aromatic heterocycle and a carboxylic acid allows for its use in materials science. It can be employed in the synthesis of specialty polymers and as a ligand for catalysis, where the pyrrole nitrogen and carboxylic oxygen can coordinate with metal centers.[2]

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that relies on foundational organic chemistry principles. A logical synthetic strategy involves first constructing the substituted pyrrole ring, followed by the introduction of the propanoic acid side chain.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks the target molecule down into simpler, commercially available precursors. The key disconnections are at the C-C bond linking the side chain to the pyrrole ring and the bonds forming the heterocyclic ring itself.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-(2,4-Dimethyl-5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid | C18H18N2O3 | CID 206042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry of Dimethyl-Pyrrole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The pyrrole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of natural products and synthetic drugs.[1][2] Among its many variations, dimethyl-pyrrole derivatives have emerged as particularly versatile building blocks and potent pharmacophores.[3][4] These compounds form the core of numerous agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core synthetic strategies, diverse therapeutic applications, underlying mechanisms of action, and critical structure-activity relationships of dimethyl-pyrrole derivatives. We provide field-proven experimental protocols and data-driven insights to facilitate the exploration and optimization of this remarkable chemical class for next-generation therapeutics.

Core Synthetic Strategies: The Paal-Knorr Synthesis and Beyond

The construction of the dimethyl-pyrrole core is most reliably achieved through the Paal-Knorr synthesis, a classic cyclocondensation reaction. Its enduring prevalence in both academic and industrial laboratories is a testament to its efficiency, mild reaction conditions, and amenability to a wide range of substrates.[5][6]

The Paal-Knorr Reaction: A Foundational Method

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound—in this case, hexane-2,5-dione (acetonylacetone)—with a primary amine or ammonia.[6][7] The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic N-substituted 2,5-dimethylpyrrole. The use of water as an environmentally benign solvent has proven effective for this transformation, often affording excellent yields.[6]

Caption: General workflow of the Paal-Knorr synthesis for N-substituted 2,5-dimethylpyrroles.

Experimental Protocol: Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrroles

This protocol describes a robust method for synthesizing N-aryl-2,5-dimethylpyrrole derivatives, a common first step for generating compound libraries.[8]

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Sulphamic acid (catalyst)

-

Ethanol or Glacial Acetic Acid (solvent)[5]

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a round-bottom flask, add hexane-2,5-dione (1.0 eq), the desired primary aniline (1.0 eq), and the chosen solvent (e.g., glacial acetic acid).

-

Catalysis: Add a catalytic amount of an acid catalyst like sulphamic acid or use an acidic solvent like acetic acid.[5][8]

-

Cyclocondensation: Heat the mixture to reflux (typically 100-120°C) and stir for 1-3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, pour the mixture into ice water to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted 2,5-dimethylpyrrole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10]

Functionalization via Vilsmeier-Haack Reaction

Once the core is formed, further functionalization is often required to modulate biological activity. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto the electron-rich pyrrole ring, typically at the C3 position. This carbaldehyde is a versatile intermediate for subsequent modifications, such as the synthesis of Schiff bases or carboxamides.[8]

Therapeutic Applications & Mechanisms of Action

The dimethyl-pyrrole scaffold is a cornerstone in the development of drugs targeting a wide array of diseases. Its structural properties allow for precise modifications that tune its activity against various biological targets.

Anticancer Agents

Dimethyl-pyrrole derivatives are prominent in oncology, primarily as inhibitors of protein kinases that drive tumor growth and angiogenesis.[11][12]

Mechanism of Action: Kinase Inhibition Many cancers rely on the hyperactivity of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[13] Dimethyl-pyrrole derivatives, most notably in the pyrrole indolin-2-one class, are designed to act as competitive inhibitors at the ATP-binding site of these kinases.[12][13] This blockade prevents downstream signaling required for cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors.[13] Sunitinib, an FDA-approved drug for renal cell carcinoma, features this critical pharmacophore.[13][14]

Caption: Inhibition of the VEGFR signaling pathway by dimethyl-pyrrole derivatives.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel derivatives is initially assessed through cytotoxicity assays against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| 3w | UO-31 | Renal | 0.57 | [15] |

| 3g | IGROV1 | Ovarian | 2.00 | [15] |

| 3h | HCC-2998 | Colon | 4.89 | [15] |

| 4a | LoVo | Colon | < 50 | [14] |

| 4d | LoVo | Colon | 45.81 | [14] |

GI₅₀: Concentration causing 50% growth inhibition.

Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are key targets. Dimethyl-pyrrole derivatives have been developed as dual inhibitors of these enzymes.[16][17]

Mechanism of Action: Dual COX/LOX Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin contain a pyrrole core.[17] Newer derivatives aim for a dual inhibition of COX-2 and 5-LOX. This approach is considered a promising strategy as it simultaneously blocks the production of pro-inflammatory prostaglandins (via COX) and leukotrienes (via LOX), potentially offering greater efficacy with a better safety profile, particularly regarding gastrointestinal side effects.[16][18]

Experimental Protocol: In Vitro COX-2/LOX Inhibition Assay This colorimetric screening assay is used to determine the inhibitory activity of test compounds against COX and LOX enzymes.[16]

Materials:

-

COX-2 and 15-LOX enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Meloxicam for COX-2, Zileuton for LOX)[16]

-

Chromogen solution (e.g., for peroxidase activity coupled to COX)

-

96-well microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a 96-well plate.

-

Enzyme Incubation: Add the COX-2 or LOX enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Signal Detection: After a fixed incubation time, stop the reaction and measure the product formation. For COX, this is often done by measuring the absorbance of a colored product from a coupled peroxidase reaction. For LOX, the formation of hydroperoxides can be measured directly or via a colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by plotting inhibition percentage against compound concentration.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dimethyl-pyrroles have shown significant activity against a range of pathogens, including the resilient Mycobacterium tuberculosis.[8]

Mechanism of Action: Targeting Mycobacterial Processes An important target in M. tuberculosis is MmpL3, a transmembrane protein essential for transporting mycolic acids, which are critical components of the mycobacterial cell wall. Computational docking studies suggest that 2,5-dimethylpyrrole derivatives can bind within a pocket of the MmpL3 transporter, disrupting its function in a manner similar to known inhibitors like BM212 and SQ109. Other derivatives have been found to inhibit the ClpP1P2 peptidase, another crucial enzyme for mycobacterial survival.[19]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of an antimicrobial agent's effectiveness.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5n | M. tuberculosis H37Rv | < 1 | |

| 5q | M. tuberculosis H37Rv | < 1 | |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 | [20] |

| Various | Staphylococcus aureus | 3.12 - 12.5 | [20] |

| 7d, 13i, 13n | M. tuberculosis H37Ra | 3.4 (5 µM) | [19] |

ENBHEDPC: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Neuroprotective Agents

In the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's, multi-target agents are highly sought after. Dimethyl-pyrrole derivatives have emerged as promising candidates due to their ability to simultaneously address oxidative stress and enzyme dysregulation.[21][22]

Mechanism of Action: Multi-Target Neuroprotection The neuroprotective effects of these compounds are often attributed to a dual mechanism. Firstly, they act as potent antioxidants and radical scavengers, mitigating the neuronal damage caused by oxidative stress—a common pathology in neurodegeneration.[21][22] Secondly, specific derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in the progression of Parkinson's and Alzheimer's disease, respectively.[5]

Data Presentation: Enzyme Inhibition and Neuroprotection

| Compound ID | Target | IC₅₀ (µM) | Neuroprotective Effect | Reference |

| EM-DC-19 | MAO-B | 0.299 | Preserved synaptosomal viability | [5] |

| EM-DC-27 | MAO-B | 0.344 | Preserved synaptosomal viability | [5] |

| Compound 7 | - | - | Strong protection in SH-SY5Y cells | [21][22] |

| Compound 12 | - | - | Strong protection in SH-SY5Y cells | [21][22] |

Structure-Activity Relationship (SAR) Insights

Synthesizing insights from across multiple studies reveals key structural features that govern the biological activity of dimethyl-pyrrole derivatives.[1][23] Understanding these relationships is critical for rational drug design and lead optimization.

-

N1-Substitution: The substituent at the N1 position of the pyrrole ring is a critical determinant of activity. For antitubercular agents, bulky aromatic or cycloalkyl groups are often favored. For kinase inhibitors, this position is often part of a larger heterocyclic system that anchors the molecule in the ATP-binding pocket.[13]

-

C3/C4-Substitution: Functionalization at the C3 and C4 positions is crucial for tuning potency and selectivity. For antituberculars, a methyleneamine side chain at C3 is essential for activity against MmpL3. In anti-inflammatory pyrrole-2,5-diones, substituents at the C3 and C4 positions influence interactions with the COX/LOX active sites.[24][25]

-

Pyrrole Methyl Groups (C2/C5): The methyl groups at the C2 and C5 positions are not merely passive structural elements. Their removal can lead to a significant loss of activity, suggesting they play a role in hydrophobic interactions within the target binding site or in maintaining the optimal conformation of the pyrrole core.[23]

Caption: Key structure-activity relationship points for dimethyl-pyrrole derivatives.

Conclusion and Future Outlook

Dimethyl-pyrrole derivatives represent a highly resourceful and adaptable scaffold in medicinal chemistry. Their synthetic accessibility, primarily through the Paal-Knorr reaction, combined with their proven efficacy across multiple therapeutic areas, ensures their continued relevance in drug discovery. The existing body of research demonstrates their potential as kinase inhibitors, dual-action anti-inflammatory agents, novel antimicrobials, and multi-target neuroprotective compounds.

Future investigations should focus on leveraging the SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of hybrid molecules that combine the dimethyl-pyrrole core with other pharmacophores could yield novel multi-target agents for complex diseases like cancer and Alzheimer's. As our understanding of disease biology deepens, the versatility of the dimethyl-pyrrole scaffold will undoubtedly position it at the forefront of innovative therapeutic design.

References

- 1. researchgate.net [researchgate.net]